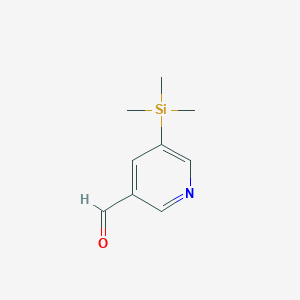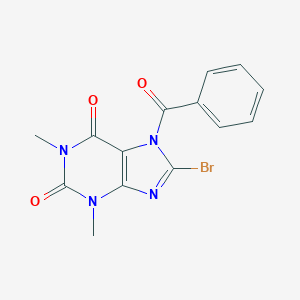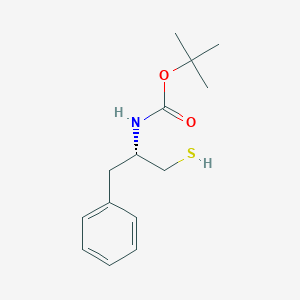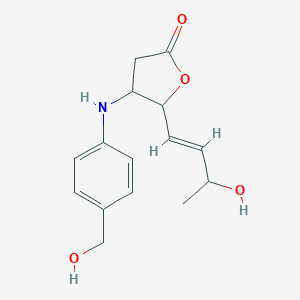
Obscurolide A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obscurolide A3 is a natural product that belongs to the obscurin family of compounds. It was first isolated from the marine sponge, Petrosia sp. in 2013. Obscurolide A3 has shown promising results in various scientific research applications due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of obscurolide A3 is not fully understood. However, it has been suggested that obscurolide A3 induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the neuroprotective effects of obscurolide A3.
Biochemische Und Physiologische Effekte
Obscurolide A3 has been shown to have various biochemical and physiological effects. In cancer cells, obscurolide A3 induces cell death by activating the mitochondrial apoptotic pathway. In neurodegenerative diseases, obscurolide A3 protects neurons from oxidative stress and prevents the formation of amyloid plaques. Obscurolide A3 has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of obscurolide A3 is its unique chemical structure, which makes it a promising candidate for drug development. Obscurolide A3 has also shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. However, one of the limitations of obscurolide A3 is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for obscurolide A3 research. One direction is to further investigate the mechanism of action of obscurolide A3, particularly in cancer cells and neurodegenerative diseases. Another direction is to explore the potential use of obscurolide A3 as a drug candidate for various diseases. Additionally, further research is needed to optimize the synthesis method of obscurolide A3 to increase its yield and purity.
Synthesemethoden
The synthesis of obscurolide A3 is a challenging task due to its complex structure. The natural product was initially isolated from Petrosia sp. through a series of chromatography techniques. However, the yield of the natural product was low, and the isolation process was time-consuming. Recently, a synthetic method for obscurolide A3 has been developed, which involves the use of a palladium-catalyzed cyclization reaction. This method has enabled the production of obscurolide A3 in larger quantities and with higher purity.
Wissenschaftliche Forschungsanwendungen
Obscurolide A3 has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, obscurolide A3 has been shown to induce cell death in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neurodegenerative diseases, obscurolide A3 has been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. In microbial infections, obscurolide A3 has been shown to have antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
144398-01-6 |
|---|---|
Produktname |
Obscurolide A3 |
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(hydroxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C15H19NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,10,13-14,16-18H,8-9H2,1H3/b7-2+ |
InChI-Schlüssel |
SNVFXNDFGJQWAO-FARCUNLSSA-N |
Isomerische SMILES |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Kanonische SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)CO)O |
Synonyme |
obscurolide A3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




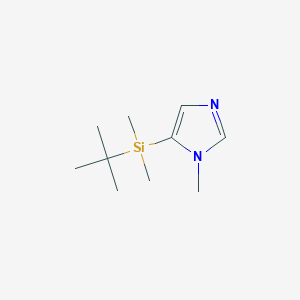

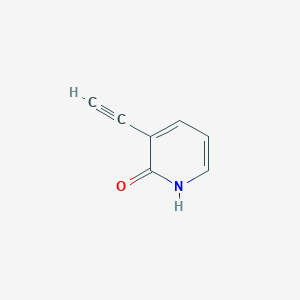
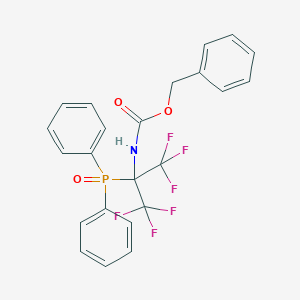
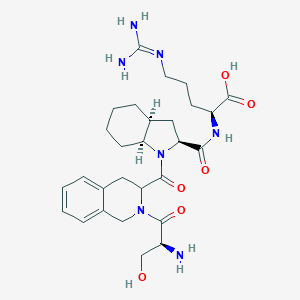
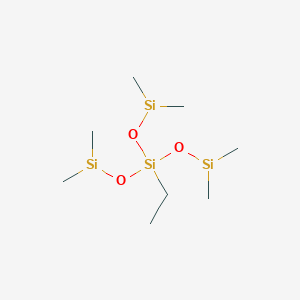
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
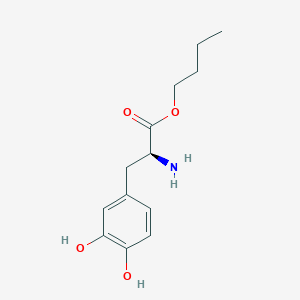
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
